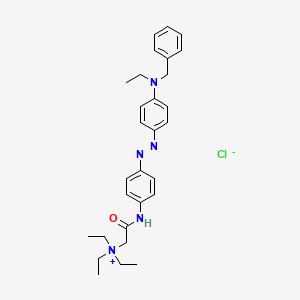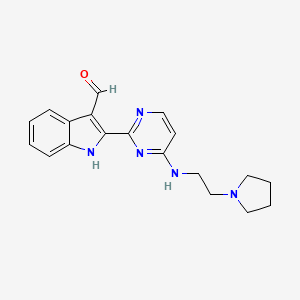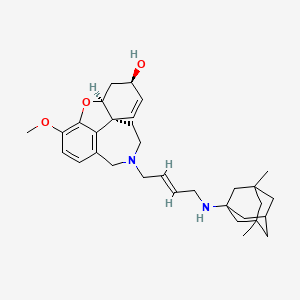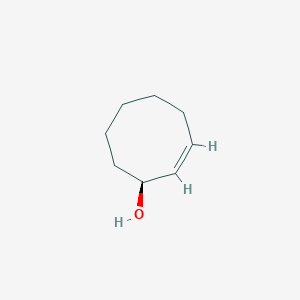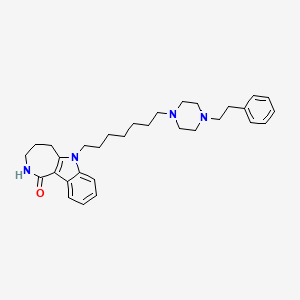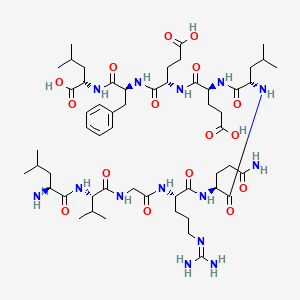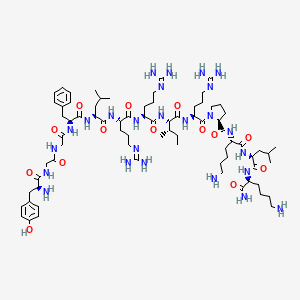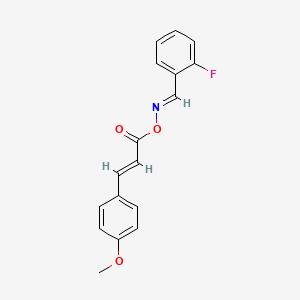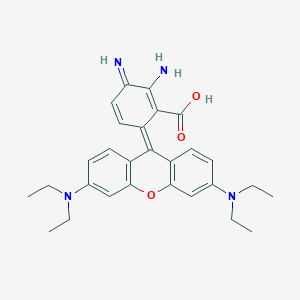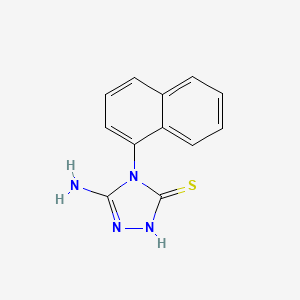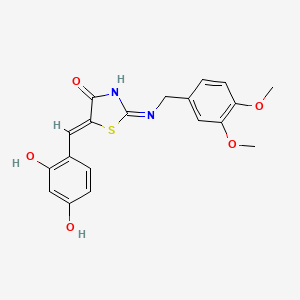
Dgk|AE-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase (DGK). Diacylglycerol kinase is an enzyme that phosphorylates diacylglycerol to produce phosphatidic acid, both of which are important lipid signaling molecules involved in various cellular processes . This compound has shown potential in therapeutic applications, particularly in the context of cancer treatment and immunotherapy .
Méthodes De Préparation
The synthesis of Dgk|AE-IN-1 involves the preparation of heteroaryl fluoroalkenes, which are key intermediates in the production of DGK inhibitors . The synthetic route typically includes the following steps:
Formation of Heteroaryl Fluoroalkenes: This involves the reaction of heteroaryl compounds with fluoroalkylating agents under specific conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound with high purity.
Characterization: The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control throughout the process.
Analyse Des Réactions Chimiques
Dgk|AE-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dgk|AE-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of diacylglycerol kinase in lipid signaling pathways.
Biology: The compound is used to investigate the biological functions of diacylglycerol kinase in various cellular processes.
Industry: The compound can be used in the development of new therapeutic agents targeting diacylglycerol kinase.
Mécanisme D'action
Dgk|AE-IN-1 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition leads to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . Diacylglycerol acts as a second messenger in various signaling pathways, including those involving protein kinase C and Ras guanyl nucleotide-releasing protein . By modulating these pathways, this compound can influence cellular processes such as proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Dgk|AE-IN-1 can be compared with other diacylglycerol kinase inhibitors, such as R59949 and ritanserin . These compounds also inhibit diacylglycerol kinase but may differ in their specificity, potency, and therapeutic applications. This compound is unique in its structure and mechanism of action, making it a valuable tool for studying diacylglycerol kinase and its role in various diseases.
Similar Compounds
Propriétés
Formule moléculaire |
C27H25F3N6O2S |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
N-[2-[(3S)-3-(aminomethyl)piperidin-1-yl]-4-phenoxy-3-(trifluoromethyl)phenyl]-2-pyridazin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C27H25F3N6O2S/c28-27(29,30)23-22(38-19-6-2-1-3-7-19)9-8-20(24(23)36-12-4-5-17(13-31)15-36)34-25(37)21-16-39-26(35-21)18-10-11-32-33-14-18/h1-3,6-11,14,16-17H,4-5,12-13,15,31H2,(H,34,37)/t17-/m0/s1 |
Clé InChI |
COWCRHWOKQJCGT-KRWDZBQOSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
SMILES canonique |
C1CC(CN(C1)C2=C(C=CC(=C2C(F)(F)F)OC3=CC=CC=C3)NC(=O)C4=CSC(=N4)C5=CN=NC=C5)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


